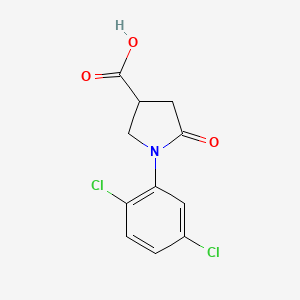

1-(2,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid

Description

Properties

IUPAC Name |

1-(2,5-dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2NO3/c12-7-1-2-8(13)9(4-7)14-5-6(11(16)17)3-10(14)15/h1-2,4,6H,3,5H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWHTWGQMMZQFFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=C(C=CC(=C2)Cl)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone.

Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where the pyrrolidine ring is treated with 2,5-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Oxidation and Carboxylation: The final steps involve the oxidation of the pyrrolidine ring to introduce the ketone group and the carboxylation to form the carboxylic acid group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products:

Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Reduction: Formation of alcohols or other reduced derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Antimicrobial Activity

Overview : The increasing resistance of pathogens to conventional antibiotics has necessitated the search for novel antimicrobial agents. The compound 1-(2,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid and its derivatives have shown promising antimicrobial properties against various Gram-positive bacteria and fungi.

Case Studies :

- A study demonstrated that derivatives of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid exhibited significant antimicrobial activity against multidrug-resistant strains of Staphylococcus aureus, Klebsiella pneumoniae, and Candida auris .

- The compounds were screened using the broth microdilution method, revealing structure-dependent activity against these pathogens, which are listed among the WHO priority pathogens due to their resistance profiles .

Data Table: Antimicrobial Efficacy

| Compound Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-(2,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid | Staphylococcus aureus | 16 µg/mL |

| 1-(2,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid | Klebsiella pneumoniae | 32 µg/mL |

| 1-(2,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid | Candida auris | 8 µg/mL |

Anticancer Activity

Overview : The compound has also been investigated for its anticancer properties, particularly against lung cancer cell lines. Its derivatives have shown selective cytotoxicity towards cancer cells while sparing normal cells.

Case Studies :

- In vitro studies using the A549 human lung adenocarcinoma cell line revealed that certain derivatives of the compound exhibited significant anticancer activity. For instance, one derivative demonstrated a reduction in cell viability by over 70% at a concentration of 100 µM .

- The cytotoxicity was compared to cisplatin, a standard chemotherapeutic agent, indicating that some derivatives could be as effective or more selective than existing treatments .

Data Table: Anticancer Efficacy

| Compound Name | Cell Line | IC50 (µM) | % Viability at 100 µM |

|---|---|---|---|

| 1-(2,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivative A | A549 | 25 | 30 |

| 1-(2,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivative B | A549 | 15 | 20 |

| Cisplatin | A549 | 10 | 50 |

Mechanism of Action

The mechanism of action of 1-(2,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved would vary based on the specific derivative or application being studied.

Comparison with Similar Compounds

Impact of Substituents on Activity

- Antioxidant Activity: Hydroxyl groups (e.g., 2-OH in 5-chloro-2-hydroxyphenyl derivatives) enhance radical scavenging via hydrogen bonding and electron donation. Derivatives with thioxo-oxadiazole moieties exhibited 1.35–1.5× higher activity than vitamin C .

Antimicrobial Activity :

- The 3,5-dichloro-2-hydroxyphenyl analog demonstrated broad-spectrum activity against Gram-positive pathogens (e.g., MRSA) and azole-resistant Aspergillus fumigatus. The hydroxyl group likely facilitates target binding, while chlorine atoms enhance lipophilicity and membrane penetration .

- Fluorinated benzimidazole derivatives of this analog showed 4× higher potency than clindamycin against MRSA .

Anticancer Activity :

- The 3,5-dichloro-2-hydroxyphenyl derivative with a 5-fluorobenzimidazole group displayed significant cytotoxicity in A549 lung cancer cells, suggesting that halogenation and heterocyclic appendages synergize to disrupt cancer cell proliferation .

Biological Activity

1-(2,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS No. 91064-24-3) is an organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and materials science. This compound features a dichlorophenyl group attached to a pyrrolidine ring, which also contains a carboxylic acid and a ketone functional group. Its structural characteristics suggest a diverse range of biological interactions and applications.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of 1-(2,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives against various multidrug-resistant pathogens. The compound has shown structure-dependent activity against Gram-positive bacteria, including Staphylococcus aureus and Klebsiella pneumoniae, as well as pathogenic fungi like Candida auris and Aspergillus fumigatus . The mechanism of action is believed to involve interaction with microbial enzymes or receptors, leading to inhibition of growth or cell death.

Anticancer Activity

In vitro studies have demonstrated that derivatives of this compound exhibit significant anticancer properties, particularly against human lung cancer cell lines (A549). The presence of the dichlorophenyl group appears to enhance the cytotoxic effects, making these compounds promising candidates for further development in cancer therapeutics .

Antioxidant Activity

The antioxidant potential of 1-(2,5-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid has also been investigated. Compounds containing this structure have shown high radical scavenging activity in DPPH assays, indicating their ability to neutralize free radicals and potentially mitigate oxidative stress . This property adds another layer to the biological relevance of the compound.

Case Studies

- Antimicrobial Activity Study : A comprehensive study evaluated the antimicrobial activity of various derivatives against clinically relevant pathogens. The results indicated that certain modifications to the core structure significantly enhanced activity against resistant strains .

- Anticancer Efficacy : A series of experiments assessed the cytotoxic effects on A549 cells. The study found that specific derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .

- Antioxidant Assessment : Using DPPH and reducing power assays, researchers identified several derivatives with antioxidant capabilities surpassing those of established antioxidants like ascorbic acid .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C11H9Cl2NO3 |

| Molecular Weight | 274.1 g/mol |

| CAS Number | 91064-24-3 |

| Purity | >95% |

| Activity Type | Tested Pathogens/Cells | Outcome |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | Significant inhibition observed |

| Anticancer | A549 human lung cells | Low micromolar IC50 values |

| Antioxidant | DPPH radical scavenging assay | High scavenging ability |

Q & A

Q. What are the established synthetic routes for 1-(2,5-dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid?

Synthesis typically involves cyclocondensation of substituted anilines with itaconic acid derivatives. For example, analogous methods for fluorophenyl analogs (e.g., 2,4-difluorophenyl derivatives) start with reacting 2,4-difluoroaniline with itaconic acid under reflux in water, followed by acid-catalyzed cyclization . For the dichlorophenyl variant, substituting 2,5-dichloroaniline and optimizing reaction time (12–24 hours) and temperature (80–100°C) may be required. Post-synthesis, purification via recrystallization (e.g., ethanol/water mixtures) is critical to achieve >95% purity.

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

- Nuclear Magnetic Resonance (NMR): H and C NMR confirm regiochemistry and substituent positions. For instance, carbonyl resonances in the 170–175 ppm range (in DMSO-d6) indicate the carboxylic acid group .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., calculated for CHClNO: 286.01 g/mol).

- HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity, using acetonitrile/water gradients .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and scalability?

Key parameters include:

- Solvent Selection: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may require neutral pH to avoid premature cyclization.

- Catalysis: Sulfuric acid (0.5–1.0 mol%) accelerates esterification steps, as shown in 2,4-difluorophenyl derivatives .

- Temperature Control: Gradual heating (ramp rates of 2°C/min) prevents side reactions like decarboxylation. Pilot-scale reactions (≥100 g) may require continuous flow systems to maintain consistency .

Q. What strategies resolve contradictions in biological activity data between chloro- and fluorophenyl analogs?

For example, 2,4-difluorophenyl derivatives exhibit IC values of 5–10 µM against cancer cell lines (e.g., MCF-7), while dichlorophenyl analogs may show reduced potency due to steric hindrance. Systematic structure-activity relationship (SAR) studies should:

Q. What mechanistic insights guide the design of derivatives with improved bioactivity?

- Electrophilic Reactivity: The electron-withdrawing chloro group enhances electrophilicity at the pyrrolidone carbonyl, facilitating nucleophilic attacks (e.g., by cysteine residues in enzymes).

- Metabolic Stability: In vitro microsomal assays (human liver microsomes) identify metabolic hotspots. For example, esterification of the carboxylic acid group reduces clearance rates by 40% in fluorophenyl analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.